molecular formula C22H16ClN3O B2653396 6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline CAS No. 637756-19-5

6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline

Cat. No. B2653396
CAS RN: 637756-19-5
M. Wt: 373.84
InChI Key: MPSDFTAFGSFUCB-UHFFFAOYSA-N
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Description

“6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline” is a chemical compound with the molecular formula C22H16ClN3O . It is a derivative of indolo[2,3-b]quinoxaline, a class of compounds known for their diverse biological properties .


Synthesis Analysis

The synthesis of indolo[2,3-b]quinoxaline derivatives often involves a multi-step protocol starting from isatin or 5-fluoroisatin . A series of new 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxa-line derivatives have been synthesized using this method .


Molecular Structure Analysis

The molecular structure of “6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline” includes a indolo[2,3-b]quinoxaline core with a 2-(2-chlorophenoxy)ethyl group attached at the 6-position .


Chemical Reactions Analysis

Indolo[2,3-b]quinoxaline derivatives are known to undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of indolo[2,3-b]quinoxaline derivatives can be influenced by the nature of the peripheral amines. These compounds show intramolecular charge transfer transitions (ICT) in the range of 501–561 nm with high molar absorption coefficient (ε). They emit in the range of 580–648 nm in solutions and 672–700 nm (red region) in neat solid films .

Scientific Research Applications

Synthesis and Characterization

Triarylamines based on 6H-indolo[2,3-b]quinoxaline have been synthesized and characterized, exhibiting unique optical absorption and emission spectra, electrochemical behavior, and thermal properties. These compounds show potential in materials science due to their green or yellow emission, enhanced thermal stability, and high glass transition temperatures, attributed to the presence of the 6H-indolo[2,3-b]quinoxaline segment. Theoretical simulations have helped understand the origin of optical spectra and trends observed, highlighting the compound's significance in developing new materials with desired photophysical properties (Thomas & Tyagi, 2010).

Corrosion Inhibition

Quinoxalines, including those related to the 6H-indolo[2,3-b]quinoxaline structure, have been studied for their corrosion inhibition properties on metals like copper. Quantum chemical calculations suggest a relationship between the molecular structure of these quinoxalines and their efficiency as corrosion inhibitors, indicating their potential application in protecting metals from corrosion in various industrial applications (Zarrouk et al., 2014).

Antimicrobial Activity

Novel 6H-indolo(2,3-b)quinoxaline fused azetidinones have been synthesized, showing a wide range of pharmacological activities, including antimicrobial activity against both gram-positive and gram-negative bacteria and fungi. The para-nitro substituted derivatives, in particular, demonstrate significant antimicrobial efficacy, suggesting the potential of 6H-indolo[2,3-b]quinoxaline derivatives in developing new antimicrobial agents (Padmini, Babu, & Madhavan, 2015).

Organic Electronics

The synthesis and application of 6H-indolo[2,3-b]quinoxaline derivatives in organic electronics, such as organic light-emitting diodes (OLEDs), have been explored. These derivatives display promising electroluminescence properties, with the potential for use as electron-transporting and emitting layers in OLEDs. The study of these compounds' absorption, emission, electrochemical, thermal, and theoretical properties provides insights into their suitability for application in electronic devices (Tyagi, Venkateswararao, & Thomas, 2011).

Anticancer Research

6H-indolo[2,3-b]quinoxalines have been explored for their anticancer properties, with certain derivatives showing potential as anticancer agents. The mechanism of action is primarily through DNA intercalation, influencing the thermal stability of the DNA-compound complex and thus affecting anticancer activity. The presence of substituents and side chains on the 6H-indolo[2,3-b]quinoxaline nucleus plays a crucial role in determining the compound's efficacy, offering a promising scaffold for the design and development of new anticancer drugs (Moorthy, Manivannan, Karthikeyan, & Trivedi, 2013).

Mechanism of Action

While the specific mechanism of action for “6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline” is not mentioned in the retrieved papers, indolo[2,3-b]quinoxaline derivatives are generally known for their biological activity. They are reported to show DNA duplex stabilization, anti-malarial, and anticancer activities .

Future Directions

The future directions for research on “6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline” and similar compounds could include further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their potential applications in optoelectronic devices .

properties

IUPAC Name

6-[2-(2-chlorophenoxy)ethyl]indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O/c23-16-8-2-6-12-20(16)27-14-13-26-19-11-5-1-7-15(19)21-22(26)25-18-10-4-3-9-17(18)24-21/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSDFTAFGSFUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCOC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline

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